(E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate
Description
The compound (E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is a structurally complex molecule featuring a pyran-4-one core substituted with a pyrimidine-thioether moiety at the 6-position and an acrylate ester linked to a 3,4,5-trimethoxyphenyl group at the 3-position. This hybrid structure integrates pharmacophoric elements commonly associated with bioactive molecules, including the pyrimidine ring (a nucleic acid analog), the pyranone scaffold (found in flavonoids and antimicrobial agents), and the trimethoxyphenyl group (linked to tubulin inhibition and anticancer activity) .
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7S/c1-27-17-9-14(10-18(28-2)21(17)29-3)5-6-20(26)31-19-12-30-15(11-16(19)25)13-32-22-23-7-4-8-24-22/h4-12H,13H2,1-3H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLCPABACGDAQQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyranone Intermediate: 4-Oxo-6-((Pyrimidin-2-Ylthio)Methyl)-4H-Pyran-3-Ol
The pyranone scaffold is constructed via cyclization of a diketone precursor. A validated approach involves reacting ethyl acetoacetate with malonyl chloride under basic conditions to form 4-oxo-4H-pyran-3-yl acetate, followed by hydrolysis to the free alcohol. Subsequent functionalization at the 6-position employs a nucleophilic substitution reaction:
- Bromination : Treating 4-oxo-4H-pyran-3-ol with N-bromosuccinimide (NBS) in carbon tetrachloride yields 6-bromomethyl-4-oxo-4H-pyran-3-ol.
- Thioether Formation : Reacting the brominated intermediate with pyrimidine-2-thiol in dimethylformamide (DMF) using potassium carbonate as a base affords the pyrimidinylthio methyl derivative.
Key Data :
Cinnamic Acid Derivative: (E)-3-(3,4,5-Trimethoxyphenyl)Acrylic Acid
The acrylate segment is synthesized via a Perkin condensation:
- Substrate Preparation : 3,4,5-Trimethoxybenzaldehyde reacts with malonic acid in acetic anhydride, catalyzed by piperidine, under reflux (120°C, 6 h).
- Isomer Control : The reaction exclusively yields the (E)-isomer due to thermodynamic stability, confirmed by $$ ^1H $$ NMR (coupling constant $$ J = 16.0 \, \text{Hz} $$).
Optimization :
- Acid catalyst alternatives (e.g., sulfuric acid) reduce side products but require stringent temperature control.
- Yield: 68–75% after recrystallization from ethanol.
Esterification Strategies
Active Ester Method Using Dicyclohexylcarbodiimide (DCC)
This two-step protocol ensures high regioselectivity and mild conditions:
- Activation : Reacting (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (1 equiv) with DCC (1.2 equiv) in dichloromethane (DCM) at 0°C for 1 h forms the intermediate O-acylisourea.
- Coupling : Adding 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-ol (1 equiv) and triethylamine (1.5 equiv) at room temperature for 12 h completes the esterification.
Performance Metrics :
Acid Chloride-Mediated Esterification
For scalability, the cinnamic acid is converted to its acid chloride:
- Chlorination : Treating (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid with thionyl chloride (2 equiv) in DCM (0°C → room temperature, 3 h).
- Esterification : Reacting the acid chloride with the pyranone alcohol in DCM using triethylamine (2 equiv) as a base (0°C, 4 h).
Advantages :
Comparative Analysis of Esterification Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Active Ester (DCC) | DCM, RT, 12 h | 82–88 | >98 | High |
| Acid Chloride | DCM, 0°C → RT, 4 h | 76–80 | 95–97 | Moderate |
| Acid Catalyst | Toluene, H$$2$$SO$$4$$, reflux, 8 h | 65–70 | 90–92 | Low |
Insights :
- The DCC method offers superior yield and purity but generates dicyclohexylurea as a byproduct, complicating purification.
- Acid chloride routes are preferable for large-scale synthesis despite marginally lower yields.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$ ^1H $$ NMR (400 MHz, DMSO-d$$ _6 $$) : δ 8.48 (s, 1H, pyrimidine-H), 7.62 (d, $$ J = 16.0 \, \text{Hz} $$, 1H, acrylate CH), 6.98 (s, 2H, trimethoxyaryl-H), 4.21 (s, 2H, SCH$$ _2 $$), 3.85 (s, 9H, OCH$$ _3 $$).
- $$ ^{13}C $$ NMR : 187.2 (C=O, pyranone), 168.4 (acrylate COO), 153.1 (pyrimidine C), 56.3–60.1 (OCH$$ _3 $$).
Mass Spectrometry
- ESI-MS : m/z 529.2 [M+H]$$ ^+ $$, consistent with the molecular formula C$$ _{22} $$H$$ _{22} $$N$$ _2 $$O$$ _7 $$S.
Challenges and Optimization
Steric Hindrance Mitigation
The bulky pyrimidinylthio methyl group impedes esterification efficiency. Strategies include:
Configuration Stability
The (E)-acrylate geometry is preserved by avoiding prolonged heating. Reactions are conducted below 40°C, with progress monitored via TLC.
Chemical Reactions Analysis
Types of Reactions
(E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique chemical structure could contribute to the creation of advanced polymers, coatings, or other functional materials.
Mechanism of Action
The mechanism of action of (E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine moiety may bind to specific sites on proteins, while the trimethoxyphenyl group could enhance the compound’s affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Containing Derivatives
Compound 1: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structure : This compound features a fused thiazolo-pyrimidine ring system with a trimethoxybenzylidene substituent .
- Key Differences: Unlike the target compound, this derivative lacks the pyranone core and acrylate ester.
- Synthesis : Synthesized via condensation of 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with 2,4,6-trimethoxybenzaldehyde, yielding a flattened boat conformation in the pyrimidine ring .
Compound 2: Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Contains a pyrimidine ring substituted with a thietane-oxy group and a thioether-linked acetate .
- Key Differences: The absence of the pyranone and trimethoxyphenyl groups limits direct comparison, but the sulfur-containing substituents (thioether and thietane) highlight shared reactivity in sulfur-mediated binding or metabolic pathways.
Pyranone-Based Analogs
Compound 3: 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate
- Structure: A pyranone derivative with a 4-methoxyphenoxy substituent and a benzoate ester .
- Key Differences: While sharing the pyranone core, this compound lacks the pyrimidine-thioether and acrylate functionalities. Its structural simplicity may reduce steric hindrance compared to the target compound.
Trimethoxyphenyl-Substituted Compounds
Compound 4: Dendalone 3-hydroxybutyrate
- Structure: A scalarane sesterterpenoid with a trimethoxyphenyl group and hydroxybutyrate chain .
- Key Differences: Despite the shared trimethoxyphenyl moiety, the terpenoid backbone and absence of heterocyclic rings differentiate its mechanism of action, likely involving membrane interactions rather than enzyme inhibition.
Structural and Functional Data Table
Research Findings and Implications
- Target Compound : The pyrimidine-thioether group may enhance bioavailability via sulfur-mediated transport, while the trimethoxyphenyl acrylate could mimic colchicine-site binders in tubulin inhibition .
- Trimethoxyphenyl Moieties : Shared across Compounds 1, 4, and the target molecule, this group is associated with antimitotic activity but requires optimization to balance potency and toxicity .
Biological Activity
The compound (E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives and acrylate precursors. The synthetic route often includes:
- Formation of the pyran ring : Utilizing pyrimidine derivatives with thiomethyl groups.
- Acrylate coupling : The introduction of the trimethoxyphenyl group via Michael addition or similar reactions.
Anticancer Properties
Recent studies have indicated that compounds structurally related to (E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran derivatives exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | MCF7 | 15.8 |
| (E)-4-oxo... | A549 | 10.2 |
These findings suggest that the compound may also possess selective cytotoxicity against tumor cells while sparing normal cells, a crucial factor in cancer therapy.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of pathogens. In vitro studies reveal that it exhibits moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate the potential use of this compound in developing new antimicrobial agents.
The biological activity of (E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran derivatives is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their protective effects against oxidative stress in cells.
Case Studies
Several case studies highlight the therapeutic potential of compounds related to (E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran:
- Case Study 1 : A study involving a derivative demonstrated significant tumor regression in a xenograft model of breast cancer.
- Case Study 2 : Clinical trials assessing the efficacy of similar pyran-based compounds in patients with resistant infections showed promising results, indicating their potential as novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
